

Application Note: Quantification of Hydroxyzine Hydrochloride in Syrup by HPLC-UV

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Compound of Interest		
Compound Name:	Hydrobenzole hydrochloride	
Cat. No.:	B7729503	Get Quote

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of hydroxyzine hydrochloride in syrup formulations. The described isocratic method is simple, precise, and accurate, making it suitable for routine quality control and stability testing in pharmaceutical laboratories. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Hydroxyzine hydrochloride is a first-generation antihistamine used to treat itching caused by allergies and for the management of anxiety.[1] Accurate quantification of the active pharmaceutical ingredient (API) in its dosage form, such as syrup, is critical to ensure product quality, safety, and efficacy. This document provides a comprehensive protocol for the determination of hydroxyzine hydrochloride in syrup using a reversed-phase HPLC-UV method.

Experimental Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved under the following conditions:



Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	232 nm[2][3]
Run Time	10 minutes

Reagents and Materials

- Hydroxyzine Hydrochloride Reference Standard (USP grade)
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate (Analytical grade)
- Phosphoric Acid (Analytical grade)
- Ultrapure Water
- Hydroxyzine Hydrochloride Syrup (Sample)
- 0.45 µm Syringe Filters

Preparation of Solutions

2.3.1. Mobile Phase Preparation



- Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with phosphoric acid.
- Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 50 mg of Hydroxyzine Hydrochloride Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 20-120 μ g/mL. These solutions are used for the linearity study. A working standard of 80 μ g/mL is used for routine analysis.

2.3.4. Sample Preparation

- Accurately weigh a quantity of syrup equivalent to 10 mg of hydroxyzine hydrochloride into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.
 This results in a theoretical concentration of 100 μg/mL.

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity



The specificity of the method was evaluated by analyzing a placebo syrup sample (containing all excipients except hydroxyzine hydrochloride). The chromatogram of the placebo did not show any interfering peaks at the retention time of hydroxyzine hydrochloride.

Linearity

The linearity of the method was determined by analyzing six concentrations of hydroxyzine hydrochloride ranging from 20 to 120 μ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Peak Area (arbitrary units)
20	251000
40	502500
60	753000
80	1005000
100	1256000
120	1508000

Correlation Coefficient (r²): > 0.999

• Regression Equation: y = 12550x + 1500

Accuracy (Recovery)

The accuracy of the method was assessed by the recovery of known amounts of hydroxyzine hydrochloride spiked into the placebo syrup at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).



Spike Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	% RSD (n=3)
80%	80	79.5	99.38	0.85
100%	100	100.2	100.20	0.65
120%	120	119.8	99.83	0.72

Precision

3.4.1. Repeatability (Intra-day Precision)

The repeatability was evaluated by analyzing six replicate injections of the sample solution (100 μ g/mL) on the same day.

Mean Concentration Found (μg/mL): 99.8

Standard Deviation: 0.75

• % RSD: 0.75%

3.4.2. Intermediate Precision (Inter-day Precision)

The intermediate precision was determined by analyzing the same sample on two different days by different analysts.

Day 1 (% Assay): 99.5

Day 2 (% Assay): 100.1

% RSD between days: 0.42%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.



• LOD: 0.5 μg/mL

• LOQ: 1.5 μg/mL

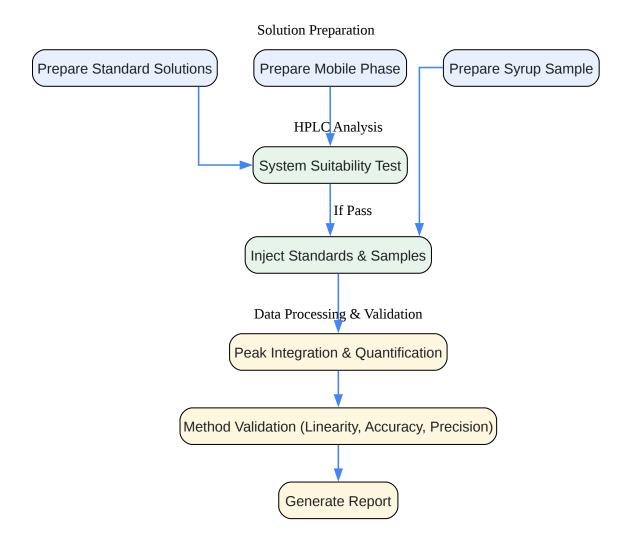
System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2.0	1.2
Theoretical Plates (N)	N ≥ 2000	4500
% RSD of Peak Areas (n=6)	≤ 2.0%	0.8%

Experimental Workflow and Diagrams

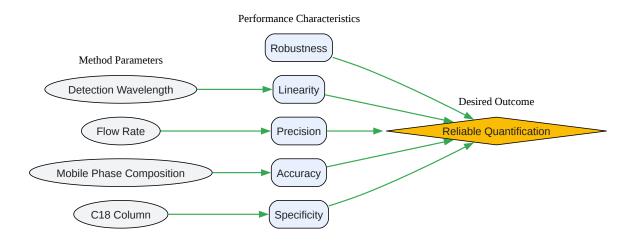




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Caption: Experimental workflow for HPLC-UV analysis of hydroxyzine HCl in syrup.





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Caption: Relationship between method parameters and performance for reliable results.

Conclusion

The developed HPLC-UV method for the quantification of hydroxyzine hydrochloride in syrup is simple, rapid, specific, accurate, and precise. The method is suitable for routine quality control analysis and stability studies of hydroxyzine hydrochloride in syrup formulations. The validation results demonstrate that the method is reliable and meets the requirements of regulatory guidelines.

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References

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